

Physical and chemical properties of 2-Bromo octadecanoic acid

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Compound of Interest

Compound Name: *2-Bromostearic acid*

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An In-depth Technical Guide to 2-Bromo octadecanoic Acid

This guide provides a comprehensive overview of the physical and chemical properties of 2-bromo octadecanoic acid, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for 2-bromo octadecanoic acid, this document also includes information on homologous 2-bromo fatty acids for comparative and illustrative purposes.

Physicochemical Properties

2-Bromo octadecanoic acid, also known as α -bromostearic acid, is a long-chain fatty acid derivative. The presence of a bromine atom at the alpha-carbon position imparts unique reactivity, making it a valuable intermediate in organic synthesis.^[1] It typically appears as a white to off-white solid or waxy substance.^[1]

General and Physical Properties

The key physical and chemical properties of 2-bromo octadecanoic acid are summarized in the table below. For context, properties of related 2-bromo fatty acids are also included.

Property	2-Bromoctadecanoic Acid	2-Bromohexadecanoic Acid	2-Bromodecanoic Acid
CAS Number	142-94-9	18263-25-7	2623-95-2
Molecular Formula	<chem>C18H35BrO2</chem> [2]	<chem>C16H31BrO2</chem>	<chem>C10H19BrO2</chem> [3]
Molecular Weight	363.37 g/mol [4]	335.32 g/mol	251.16 g/mol [3]
Melting Point	58-60 °C	52-54 °C	2 °C
Boiling Point	431.02 °C at 760 mmHg (Predicted)	Not available	116-118 °C at 0.05 mmHg
Density	1.09 g/cm³ (Predicted)	Not available	1.21 g/mL at 20 °C
Appearance	White to off-white solid/waxy substance [1]	Solid	Liquid

Solubility

2-Bromoctadecanoic acid's long hydrocarbon tail renders it poorly soluble in water, but it is soluble in organic solvents.[\[1\]](#) Quantitative solubility data for 2-bromoctadecanoic acid is not readily available, but data for the related 2-bromohexadecanoic acid provides a useful reference.

Solvent	Solubility of 2-Bromohexadecanoic Acid
Methanol	Soluble (1 g/10 mL), clear, colorless
Chloroform	Soluble
Ethanol	Soluble
Water	Insoluble
DMSO	≥ 125 mg/mL [5]

For experimental use, dissolving the compound in DMSO followed by dilution in aqueous buffers may be possible, though precipitation can occur.[\[6\]](#) The use of sonication in a heated water bath (e.g., 37°C, 20-40 kHz) can aid in dissolution.[\[6\]](#)

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation of 2-bromo octadecanoic acid. While a full dataset for this specific molecule is not publicly available, a vapor phase Infrared (IR) spectrum has been recorded.[\[7\]](#) Data from homologous compounds can provide insight into the expected spectral characteristics.

Spectral Data	Information
¹ H NMR	For the related 2-bromohexadecanoic acid in CDCl ₃ , characteristic peaks would include a triplet for the terminal methyl group, multiplets for the long methylene chain, and a distinct downfield signal for the proton on the alpha-carbon bearing the bromine atom. [8]
¹³ C NMR	Expected signals would include those for the carbonyl carbon, the alpha-carbon attached to bromine, the long alkyl chain carbons, and the terminal methyl carbon.
Infrared (IR)	A vapor phase IR spectrum is available for DL-2-bromo octadecanoic acid. [7] Key absorbances for α -bromo carboxylic acids include a strong C=O stretch from the carbonyl group and a broad O-H stretch from the carboxylic acid group. [9] [10]
Mass Spec.	The mass spectrum of a brominated compound is characterized by a distinctive isotopic pattern for bromine (⁷⁹ Br and ⁸¹ Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity. [11]

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky Reaction

2-Bromooctadecanoic acid can be synthesized from octadecanoic acid (stearic acid) via the Hell-Volhard-Zelinsky reaction, which facilitates the α -bromination of carboxylic acids.[12][13]

Reaction Mechanism:

- **Acyl Halide Formation:** The carboxylic acid is converted to an acyl bromide using a phosphorus trihalide, such as PBr_3 .[14]
- **Enolization:** The acyl bromide tautomerizes to its enol form.[14]
- **α -Bromination:** The enol reacts with bromine (Br_2) at the α -carbon.[14]
- **Hydrolysis:** The resulting α -bromo acyl bromide is hydrolyzed during aqueous workup to yield the final α -bromo carboxylic acid.[14]



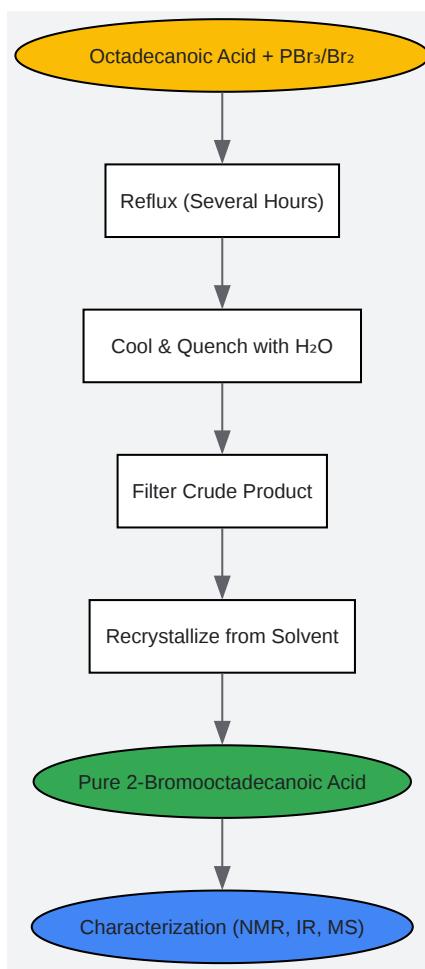
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Caption: Hell-Volhard-Zelinsky reaction mechanism for the synthesis of 2-Bromooctadecanoic acid.

General Experimental Protocol: This protocol is adapted from the synthesis of other α -brominated fatty acids and should be optimized for 2-bromooctadecanoic acid.[15]

- To a flask equipped with a reflux condenser and a trap for acidic gases, add octadecanoic acid and a catalytic amount of red phosphorus or PBr_3 .
- Slowly add one molar equivalent of liquid bromine (Br_2) to the reaction mixture.
- Heat the mixture under reflux for several hours until the reaction is complete (cessation of HBr evolution).
- Cool the reaction mixture to room temperature.

- Slowly and carefully add water to the mixture to hydrolyze the intermediate acyl bromide and any remaining reagents.
- The crude product, which is a solid, can be isolated by filtration.
- Purification can be achieved by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture.



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Caption: General experimental workflow for the synthesis and purification of 2-Bromo octadecanoic acid.

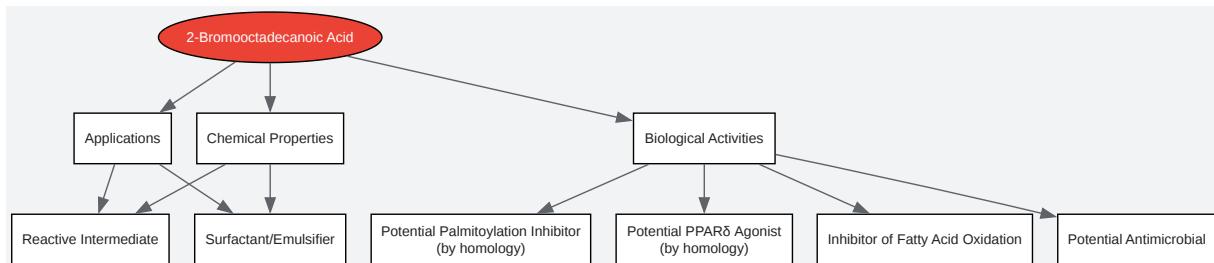
Biological Activity and Applications

The introduction of a bromine atom at the α -position of octadecanoic acid influences its biological properties. While specific research on 2-bromo octadecanoic acid is limited, it is

known as an inhibitor of fatty acid oxidation.^[4] The biological activities of the closely related 2-bromohexadecanoic acid (2-bromopalmitate) have been more extensively studied and may suggest potential activities for 2-bromo octadecanoic acid.

Known and Potential Activities:

- Inhibition of Fatty Acid Oxidation: 2-Bromo octadecanoic acid itself is described as an inhibitor of fatty acid oxidation.^[4] The shorter-chain analog, 2-bromo octanoate, has been shown to irreversibly inactivate the enzyme 3-ketothiolase, a key enzyme in the β -oxidation pathway.^[16]
- Palmitoylation Inhibition: 2-Bromohexadecanoic acid is a known inhibitor of protein palmitoylation, targeting DHHC (Asp-His-His-Cys) protein palmitoyltransferases.^[5] This inhibition can affect the function and localization of numerous proteins.
- Modulation of Cell Death Pathways: By inhibiting palmitoylation, 2-bromohexadecanoic acid has been shown to inhibit the BAK/BAX-Caspase 3-GSDME pathway, which is involved in a form of programmed cell death called pyroptosis.^[5]
- PPAR δ Agonism: 2-Bromohexadecanoic acid is an agonist for the peroxisome proliferator-activated receptor delta (PPAR δ), a nuclear receptor that plays a role in lipid metabolism.
- Antimicrobial Activity: There is potential for 2-bromo octadecanoic acid to exhibit antimicrobial properties, though this requires further investigation.^[1]
- Chemical Synthesis and Surfactant Properties: Due to its amphiphilic nature, it can act as a surfactant or emulsifying agent.^[1] Its primary application remains as a reactive intermediate in the synthesis of other complex organic molecules.^[1]



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Caption: Logical relationships of the properties and applications of 2-Bromooctadecanoic acid.

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